Spiro[3.3]heptan-2-amine
Overview
Description
Synthesis Analysis
Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods . The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine followed by hydrolysis of the intermediate vinamidinium salts efficiently gave spiro[3.3]heptanes .Molecular Structure Analysis
The molecular structure of Spiro[3.3]heptan-2-amine is composed of a seven-membered ring and a three-membered spiro carbon. The IUPAC name is spiro [3.3]hept-2-ylamine hydrochloride .Chemical Reactions Analysis
The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Physical and Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 147.65 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Fluorinated Building Blocks : Spiro[3.3]heptan-2-amine has been used to synthesize fluorinated analogs, which are valuable in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns. This synthesis involves complex reactions like deoxofluorination of sterically hindered carbonyl groups (Chernykh et al., 2016).
Angular Monoprotected Diamines : Researchers have synthesized and analyzed angular monoprotected diamines based on the spiro[3.3]heptane scaffold. These compounds are useful as building blocks in drug discovery, offering alternatives to cyclohexane scaffolds (Chernykh et al., 2015).
Optically Active Oligo- and Polyamides : this compound derivatives have been used to synthesize optically active oligo- and polyamides, which show promise in material science applications due to their optical properties and solubility (Tang et al., 1999).
Chemical Reactions and Properties
Radical Behavior : Studies on this compound have explored its behavior in radical reactions. For example, spiro[3.3]heptan-3-yl radicals, generated from 3-bromospiro-[3.3]heptane, exhibit properties similar to cyclobutyl radicals (Roberts et al., 1986).
Enzyme-Catalyzed Asymmetric Synthesis : Spiro[3.3]heptane derivatives have been synthesized using enzyme-catalyzed reactions, demonstrating their potential in asymmetric synthesis and resolution of racemic mixtures (Naemura & Furutani, 1990).
Polyimides Derivation : Novel polyimides derived from this compound related compounds have shown high organosolubility and optical transparency, making them suitable for various applications in materials science (Zhang et al., 2010).
Mechanism of Action
Target of action
The specific targets of Spiro[3It has been used as a bioisostere for benzene rings in various drugs .
Mode of action
It’s worth noting that the spiro[33]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere .
Biochemical pathways
The specific biochemical pathways affected by Spiro[3It has been incorporated into various drugs, suggesting it may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3It has been suggested that it has high gi absorption and is a p-gp substrate .
Result of action
The molecular and cellular effects of Spiro[3It has been incorporated into various drugs, suggesting it may have diverse effects .
Safety and Hazards
Spiro[3.3]heptan-2-amine hydrochloride may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This scaffold was incorporated into the anticancer drugs onidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene). The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . This indicates that Spiro[3.3]heptan-2-amine has potential for future applications in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
spiro[3.3]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPCTMRNPRKHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733061 | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-41-2 | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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